3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes cyclopropyl groups and an ethoxyphenyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
Annulation of Pyridine Ring to 4-Aminoisoxazoles: This method involves the formation of the oxazolo[5,4-b]pyridine core by annulating a pyridine ring to 4-aminoisoxazoles.
Isoxazole Ring Closure in Functionalized Pyridine Derivatives: Another approach is the closure of the isoxazole ring in functionalized pyridine derivatives.
Chemical Reactions Analysis
3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyclopropyl and ethoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens .
Comparison with Similar Compounds
3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
- 3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide
- 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
These compounds share the oxazolo[5,4-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(2-ethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-17-6-4-3-5-15(17)22-20(25)14-11-16(12-7-8-12)23-21-18(14)19(24-27-21)13-9-10-13/h3-6,11-13H,2,7-10H2,1H3,(H,22,25) |
InChI Key |
KQMNQCLIJLMQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5 |
Origin of Product |
United States |
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